1-N-Cbz-pyrrolidine-3-acetic acid
Overview
Description
“1-N-Cbz-pyrrolidine-3-acetic acid” is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of “1-N-Cbz-pyrrolidine-3-acetic acid” is represented by the formula C14H17NO4 . This indicates that the molecule consists of 14 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .
Scientific Research Applications
Pyrrolidine in Drug Discovery
- Scientific Field : Medicinal Chemistry
- Application Summary : The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It is used to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase the three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
One-Pot Amidation of N-Cbz Protected Amines
- Scientific Field : Organic Chemistry
- Application Summary : A facile one-pot synthesis of amides from N-Cbz-protected amines has been described . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
- Methods of Application : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Results or Outcomes : Using this reaction protocol, a variety of N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
Kinetic Resolution in Asymmetric Synthesis of Substituted Pyrrolidines
- Scientific Field : Organic & Biomolecular Chemistry
- Application Summary : Chiral substituted pyrrolidines are key elements in various biologically active molecules and are therefore valuable synthetic targets . One traditional method towards enantiomerically pure compounds is the application of kinetic resolution .
- Methods of Application : The review surveys current kinetic resolution (KR) methodology used in the synthesis of substituted pyrrolidines, including enzymatic methods, cycloadditions, and reduction of ketones .
- Results or Outcomes : They obtained a good yield of 87% with excellent enantioselectivity of 95% for N-Cbz protected pyrrolidine .
Pyrrolidine as a Versatile Scaffold in Drug Discovery
- Scientific Field : Medicinal Chemistry
- Application Summary : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
- Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Synthesis of 1-N-Cbz-3-Oxo-pyrrolidine-2-carboxylic acid ethyl ester
- Scientific Field : Organic Chemistry
- Application Summary : 1-N-Cbz-3-Oxo-pyrrolidine-2-carboxylic acid ethyl ester is a chemical compound that can be synthesized for various research purposes .
- Methods of Application : The specific methods of synthesis would depend on the experimental conditions and the starting materials used .
- Results or Outcomes : The product, 1-N-Cbz-3-Oxo-pyrrolidine-2-carboxylic acid ethyl ester, can be used in further reactions or studies .
Pyrrolidine as a Scaffold in Drug Discovery
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrrolidine is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety And Hazards
For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for “1-N-Cbz-pyrrolidine-3-acetic acid”. The MSDS will provide comprehensive information about handling, storage, and disposal, as well as risks associated with exposure and measures to take in case of an accident .
properties
IUPAC Name |
2-(1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17)8-12-6-7-15(9-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYVTLSEDKQGQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660807 | |
Record name | {1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Cbz-pyrrolidine-3-acetic acid | |
CAS RN |
886362-65-8 | |
Record name | 1-[(Phenylmethoxy)carbonyl]-3-pyrrolidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886362-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886362-65-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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